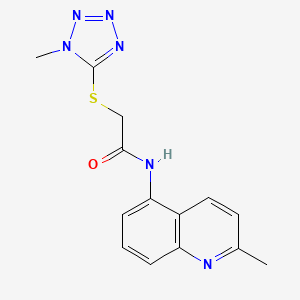

2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide

Description

2-((1-Methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide is a heterocyclic acetamide derivative featuring a 1-methyltetrazole ring linked via a thioether group to an acetamide scaffold. The nitrogen of the acetamide is substituted with a 2-methylquinolin-5-yl group, a bicyclic aromatic system. This compound is hypothesized to exhibit biological activity due to structural similarities with known apoptosis-inducing agents (e.g., cisplatin analogs) and kinase inhibitors . While direct pharmacological data for this compound are unavailable in the provided evidence, its design integrates critical pharmacophores:

- Tetrazole-thioether moiety: Known for enhancing metabolic stability and binding affinity in drug discovery .

- Quinoline substituent: A privileged scaffold in anticancer and antimicrobial agents due to its planar aromatic structure and ability to intercalate biomolecules .

Properties

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6OS/c1-9-6-7-10-11(15-9)4-3-5-12(10)16-13(21)8-22-14-17-18-19-20(14)2/h3-7H,8H2,1-2H3,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXXYNNMQISXOKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)CSC3=NN=NN3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole moiety linked to a quinoline structure, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with various biological targets due to the presence of both nitrogen-rich and sulfur-containing groups.

Research indicates that compounds with tetrazole and quinoline functionalities exhibit several mechanisms of action:

- Antimicrobial Activity : Tetrazole derivatives have been shown to possess antimicrobial properties, potentially through inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

- Antineoplastic Effects : Similar compounds have demonstrated cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways.

- Anti-inflammatory Properties : The quinoline backbone is associated with anti-inflammatory effects, possibly through modulation of cytokine release and inhibition of inflammatory mediators.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of similar compounds, which can provide insights into the expected activity of this compound.

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

- Anticancer Activity : A study evaluated a series of quinoline derivatives, demonstrating that modifications at the N-position significantly enhanced cytotoxicity against lung cancer cell lines. The most potent derivative had an IC50 value of 10 µM, indicating substantial promise for further development.

- Antimicrobial Efficacy : Another investigation focused on tetrazole-containing compounds that exhibited significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The lead compound showed an MIC (Minimum Inhibitory Concentration) of 2 µg/mL, suggesting potential for therapeutic applications in treating resistant infections.

- Anti-inflammatory Mechanism : Research into the anti-inflammatory properties of quinoline derivatives revealed that certain modifications led to a marked reduction in TNF-alpha production in activated macrophages, with a corresponding decrease in inflammatory markers.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Tetrazole Group : Enhances solubility and may contribute to antimicrobial properties.

- Quinoline Moiety : Influences cytotoxicity; substitutions at the 5-position often yield improved activity against cancer cell lines.

Research suggests that small modifications in these regions can lead to significant changes in potency and selectivity against specific biological targets.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antimalarial properties of tetrazole-based compounds, including derivatives like 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(2-methylquinolin-5-yl)acetamide. A notable study demonstrated that a series of tetrazole derivatives showed significant activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibited fast-kill kinetics and a low propensity for developing resistance, which is critical given the rising issue of drug-resistant malaria strains .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies indicated that modifications to the tetrazole and quinoline moieties could enhance biological activity. For instance, substituting different groups on the quinoline ring improved potency against resistant strains of malaria. Specific modifications led to compounds with EC50 values as low as 0.21–0.33 μM, indicating a strong potential for further development into therapeutic agents .

Synthetic Methodologies

The synthesis of tetrazole derivatives like this compound often employs multicomponent reactions (MCRs). These reactions allow for the efficient construction of complex molecules from simpler precursors, significantly streamlining the drug discovery process. The Ugi reaction is particularly prominent in synthesizing tetrazoles due to its ability to generate diverse scaffolds in a single step .

Key Synthetic Pathways

- Ugi Tetrazole Four-component Reaction (UT-4CR) : This method integrates an amine, aldehyde, isocyanate, and azide to form tetrazoles efficiently.

- Post-synthetic Modifications : Following initial synthesis, further functionalization can be performed to optimize pharmacological properties.

Therapeutic Potential

Beyond antimalarial applications, compounds featuring tetrazole moieties have shown promise in other therapeutic areas:

- Anti-inflammatory Agents : Research indicates that certain tetrazole derivatives can modulate inflammatory responses, suggesting potential use in treating conditions associated with chronic inflammation .

- Cancer Treatment : Some studies have explored the efficacy of tetrazole-containing compounds against various cancer cell lines, indicating their potential as anticancer agents due to selective cytotoxicity towards malignant cells .

Case Studies and Research Findings

Several case studies illustrate the effectiveness of tetrazole derivatives:

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Identified a novel tetrazole derivative with significant activity against P. falciparum. | Potential for developing new antimalarial drugs. |

| Study 2 | Investigated anti-inflammatory effects in vitro using tetrazole derivatives. | Suggests utility in treating inflammatory diseases. |

| Study 3 | Explored anticancer properties in various cancer cell lines; some derivatives showed selective toxicity. | Indicates a new avenue for cancer therapeutics. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds, derived from the evidence, share key structural motifs with the target molecule:

Table 1: Structural and Functional Comparison of Analogous Compounds

*Estimated molecular formula based on structural analysis.

Key Comparative Insights

Heterocyclic Core Variations

- Tetrazole vs.

Substituent Impact on Bioactivity

- Quinoline vs. Compound 4c’s thiazole substituent showed moderate apoptosis, suggesting that bulkier groups (e.g., quinoline) could enhance efficacy if optimized .

Halogenation and Electronic Effects

- Bromo and fluoro substitutions (e.g., Compounds 25–27 in ; ) improve binding via hydrophobic interactions and electron-withdrawing effects but may increase synthetic complexity .

Q & A

Q. What analytical methods validate the compound’s stability under physiological conditions?

- Stability Studies :

- Incubate the compound in simulated gastric fluid (pH 1.2) and PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via LC-MS and quantify intact compound using UV calibration curves .

- Assess photostability by exposing solid samples to UV light (254 nm) and tracking decomposition with FTIR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.